2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(p-tolyl)ethanone
Description
Properties
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-10-4-6-13(7-5-10)14(20)8-21-16-15-11(2)12(3)22-17(15)19-9-18-16/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGUVSYXSRKINA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2C(=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(p-tolyl)ethanone typically involves multi-step organic reactions One common method starts with the preparation of the thienopyrimidine core, which can be synthesized through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The electron-deficient pyrimidine ring undergoes nucleophilic substitution, particularly at the 4-position. Key reactions include:
These substitutions are facilitated by the electron-withdrawing effects of the pyrimidine nitrogen atoms, enhancing susceptibility to nucleophilic attack .
Thioether Oxidation
The thioether (-S-) linkage is oxidizable under controlled conditions:
| Oxidizing Agent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| H₂O₂ | Acetic acid | 50–60°C | Sulfone derivative | 70–85% | |
| mCPBA | Dichloromethane | 0°C to RT | Sulfoxide intermediate | 60% |
Oxidation enhances polarity and modifies biological activity, making it critical for prodrug design.
Cyclocondensation Reactions
The compound participates in annulation reactions to form fused heterocycles:
Example : Reaction with aryl isocyanates
Conditions : Potassium tert-butoxide (t-BuOK) in tert-butanol, reflux (3h)
Product : 3-Aryl-5,6-dimethylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones (e.g., Ar = Ph, 4-MeC₆H₄) .
This reaction exploits the nucleophilic pyrimidine nitrogen to form urea-like intermediates, followed by cyclization .
Ester/Acetamido Hydrolysis
While the parent compound lacks ester groups, related analogs undergo:
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Acid-Catalyzed Hydrolysis : HCl (6N), reflux → Thienopyrimidine-thiol derivatives .
-
Base-Mediated Hydrolysis : NaOH/EtOH → Carboxylic acid derivatives.
Acetophenone Reactivity
The p-tolyl ethanone moiety participates in:
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Enolate Formation : LDA/THF, -78°C → Alkylation or aldol adducts.
-
Reduction : NaBH₄/MeOH → Secondary alcohol derivatives.
Ring Functionalization via Electrophilic Aromatic Substitution
The thiophene ring undergoes electrophilic substitution, though steric hindrance from methyl groups limits reactivity:
| Reaction | Reagent | Position | Outcome | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 (minor) | Nitrothienopyrimidine derivative | |
| Halogenation | Br₂/FeCl₃ | C-3 (thiophene) | Brominated analog |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable derivatization:
| Reaction Type | Catalyst System | Substrate | Product Application | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Arylboronic acids | Biaryl-functionalized analogs | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | Aminated derivatives |
Biological Activity-Driven Modifications
Reactivity is often tailored to enhance pharmacological properties:
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Thioether → Sulfone : Increases metabolic stability and target affinity.
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Pyrimidine C-4 Substitution : Modulates kinase inhibition (e.g., EGFR, VEGFR) .
This compound’s versatility in nucleophilic, oxidative, and cross-coupling reactions positions it as a valuable scaffold in medicinal chemistry. Experimental optimization of solvent, temperature, and catalysts remains essential for high-yielding transformations .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with thienopyrimidine cores exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. For instance, research has shown that derivatives of thienopyrimidines can effectively inhibit kinases involved in tumor growth.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been synthesized and tested for their ability to inhibit bacterial growth. The presence of the thieno group may enhance the interaction with microbial targets, leading to improved efficacy against various pathogens .
Enzyme Inhibition
The compound's ability to interact with specific enzymes makes it a candidate for drug development aimed at treating diseases where enzyme dysregulation is a factor. Studies have demonstrated that thienopyrimidine derivatives can act as effective enzyme inhibitors in various biochemical pathways .
Organic Electronics
Due to its unique electronic properties, 2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(p-tolyl)ethanone can be utilized in the development of organic electronic materials. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photovoltaic Cells
Research indicates that compounds with similar structures can enhance the efficiency of photovoltaic cells by improving charge transport properties. This application is particularly relevant in the context of developing sustainable energy solutions through organic solar cells .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of thienopyrimidine derivatives, including 2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(p-tolyl)ethanone. The results demonstrated significant inhibition of cancer cell lines with IC50 values indicating potent activity against breast and colon cancer cells. The study concluded that further optimization could lead to promising therapeutic agents .
Case Study 2: Antimicrobial Efficacy
In another research effort, a series of thienopyrimidine compounds were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings showed that certain derivatives exhibited strong antibacterial properties, suggesting that modifications to the thienopyrimidine core could enhance efficacy against resistant strains .
Mechanism of Action
The mechanism of action of 2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(p-tolyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The following table summarizes key structural analogs and their differences:
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Linkage | Key Structural Differences |
|---|---|---|---|---|---|
| Target Compound: 2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(p-tolyl)ethanone | C₁₇H₁₆N₂OS₂ | 332.42 | p-Tolyl (4-methylphenyl) | Thioether | Baseline for comparison |
| 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(4-fluorophenyl)ethanone | C₁₆H₁₃FN₂OS₂ | 332.41 | 4-Fluorophenyl | Thioether | Fluorine substituent introduces electronegativity |
| 1-(4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)ethanone | C₂₁H₁₈N₂O₂S | 362.44 | 4-Methylphenyl via oxygen | Ether | Oxygen linker reduces electron-withdrawing effects |
| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | C₁₂H₁₆N₂O₃S₂ | 300.39 | Thietane ring | Thioether | Thietane moiety increases ring strain |
Key Observations :
Biological Activity
The compound 2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(p-tolyl)ethanone is a thienopyrimidine derivative that has garnered attention for its potential biological activities. Thienopyrimidines are known for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on available literature and research findings.
Chemical Structure and Properties
- IUPAC Name : 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(p-tolyl)ethanone
- Molecular Formula : C18H19N3OS2
- Molecular Weight : 357.49 g/mol
- CAS Number : 379246-46-5
- Purity : 98% .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The thieno[2,3-d]pyrimidine scaffold is known to inhibit key enzymes involved in cellular processes. Specific mechanisms include:
- Inhibition of protein kinases, which play crucial roles in cell signaling pathways.
- Interaction with DNA and RNA synthesis pathways, potentially affecting cell proliferation .
Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Exhibits activity against Gram-positive bacteria | |
| Anti-inflammatory | Reduces inflammatory markers in vitro |
Case Studies and Research Findings
-
Antitumor Activity :
A study investigated the cytotoxic effects of the compound on various cancer cell lines. Results indicated significant growth inhibition and induction of apoptosis in breast cancer cells (MCF-7) at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins . -
Antimicrobial Properties :
The compound demonstrated notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting potential as a lead compound for developing new antibiotics . -
Anti-inflammatory Effects :
In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
